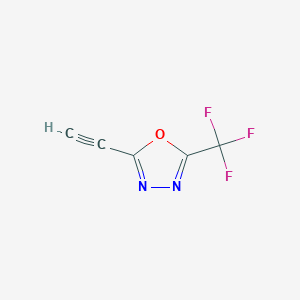

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a trifluoromethyl group and an ethynyl group attached to an oxadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

科学研究应用

Medicinal Chemistry and Drug Development

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles, including 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole, exhibit promising anticancer properties. For instance, a derivative of 1,2,4-oxadiazole was evaluated against multiple human tumor cell lines and showed significant antitumor activity with IC50 values as low as 0.003 µM against specific cancer cell lines like LXFA 629 and MAXF 401 . The structural modifications in oxadiazoles have been shown to enhance their biological activity, making them suitable candidates for further development as anticancer agents.

Neurodegenerative Diseases

The compound has also been explored for its potential in treating neurodegenerative diseases. A novel trifluoromethyl-oxadiazole derivative was reported to inhibit histone deacetylase 4 (HDAC4), which is implicated in conditions such as Huntington's disease and muscle atrophy . Inhibition of HDAC enzymes can restore transcriptional balance disrupted by neurodegeneration, suggesting that oxadiazole derivatives could serve as therapeutic agents in this domain.

Antibacterial Properties

In Vitro Antibacterial Activity

Research on trifluoromethylpyridine 1,3,4-oxadiazole derivatives has revealed their antibacterial efficacy against various pathogens. One study reported that certain derivatives exhibited significant activity against Ralstonia solanacearum and Xanthomonas axonopodis with EC50 values of 26.2 µg/mL and 10.11 µg/mL respectively . This highlights the potential of these compounds in agricultural applications as well as in treating bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of oxadiazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the oxadiazole ring can dramatically influence their potency and selectivity against various biological targets. For example, the introduction of electron-withdrawing or electron-donating groups has been shown to enhance anticancer activity . Such insights are essential for guiding future synthetic efforts aimed at developing more effective therapeutic agents.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

- 2-Ethynyl-5-(trifluoromethyl)pyridine

- 2-Ethynyl-5-(trifluoromethyl)phenol

- 2-Ethynyl-5-(trifluoromethyl)furan

Uniqueness

Compared to similar compounds, 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. The presence of both the ethynyl and trifluoromethyl groups further enhances its versatility in various chemical reactions and applications.

生物活性

The compound 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is part of the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiplasmodial, and other pharmacological effects, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially impacting the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antibiotic activities of several oxadiazole compounds, including KKL-35, which demonstrated strong bactericidal effects against various bacterial strains. The mechanism of action primarily involves the inhibition of trans-translation in bacteria, a crucial process for protein synthesis.

-

Table 1: Antimicrobial Activity of Oxadiazole Compounds

Compound MIC (µM) Bacterial Strains Tested KKL-35 2 E. coli, S. aureus CT1-69 0.5 Gram-positive strains CT1-83 0.7 Gram-negative strains

The new derivatives CT1-69 and CT1-83 showed higher antimicrobial activity than KKL-35 against a range of gram-positive pathogens and demonstrated synergistic effects when combined with conventional antibiotics .

Antiplasmodial Activity

In the context of malaria treatment, 1,3,4-oxadiazoles have been identified as potential antiplasmodial agents. A study reported that specific oxadiazole analogs exhibited potent in vitro activity against Plasmodium falciparum, with IC50 values below 40 nM for some compounds.

-

Table 2: Antiplasmodial Activity of Oxadiazole Compounds

Compound IC50 (nM) Resistance Type Compound 1 <40 Drug-sensitive Compound 2 <50 Multi-drug resistant Compound 3 <70 Drug-sensitive

These compounds displayed a different mode of action compared to existing malaria treatments, suggesting potential for new therapeutic strategies .

Other Biological Activities

Beyond antimicrobial and antiplasmodial effects, oxadiazoles are also reported to possess analgesic and anticonvulsant properties. A review indicated that certain derivatives could effectively alleviate pain and reduce seizure activity in animal models .

Case Studies

- Antimicrobial Study : In a high-throughput screening of various oxadiazole derivatives, researchers found that modifications to the oxadiazole core significantly influenced antimicrobial efficacy. Notably, compounds with additional functional groups showed enhanced activity against resistant bacterial strains.

- Antimalarial Research : In vivo studies using murine models demonstrated that one oxadiazole derivative maintained effective plasma concentrations over extended periods but required further optimization for improved oral bioavailability .

属性

IUPAC Name |

2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2O/c1-2-3-9-10-4(11-3)5(6,7)8/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPPVIQGSWWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。